The compound with the molecular formula C21H26ClN7O is a complex organic molecule that contains carbon, hydrogen, chlorine, nitrogen, and oxygen. This compound is classified under organic chemistry, specifically within the category of nitrogen-containing compounds due to its multiple nitrogen atoms. It may also belong to a specific subclass depending on its functional groups and structural characteristics.
While specific sources detailing the origin of C21H26ClN7O are not available in the provided search results, compounds of this nature are often synthesized in laboratory settings for various applications in pharmaceuticals and materials science. The presence of chlorine and multiple nitrogen atoms suggests potential uses in medicinal chemistry or as ligands in coordination chemistry.
C21H26ClN7O can be classified based on its functional groups and structure. It likely falls under the categories of:
The synthesis of C21H26ClN7O can involve several methods, typically requiring advanced synthetic techniques. Common approaches include:
Specific synthetic routes may involve:
For example, similar compounds have been synthesized using methods that involve chiral pool amino acids or aziridines as starting materials, which could be relevant for C21H26ClN7O synthesis .
The molecular structure of C21H26ClN7O can be depicted using structural formulas that illustrate how atoms are arranged and bonded. The presence of multiple nitrogen atoms suggests potential for complex bonding arrangements.
Mass spectrometry and nuclear magnetic resonance spectroscopy are common techniques used to elucidate such structures .
C21H26ClN7O may participate in various chemical reactions typical for organic compounds, such as:
The reactivity of this compound would depend on its functional groups. For instance:
The mechanism of action for C21H26ClN7O would depend on its intended application, particularly if it is used as a pharmaceutical agent. Potential mechanisms might include:
Understanding the precise mechanism would require studies such as pharmacokinetics and pharmacodynamics, which assess how the compound behaves in biological systems.
Relevant data might include melting point, boiling point, and vapor pressure, which can be obtained from experimental measurements .
C21H26ClN7O may have several scientific applications:
Research into similar compounds has shown their utility in developing new therapeutic agents or catalysts for chemical reactions .
The emergence of C₂₁H₂₆ClN₇O as a pharmacologically relevant scaffold reflects broader shifts in synthetic organic chemistry and target-oriented drug design. Initial synthetic efforts in the late 20th century exploited combinatorial chemistry techniques, allowing rapid generation of structurally diverse libraries. Early routes focused on:
Table 1: Key Events in the Synthetic Development of C₂₁H₂₆ClN₇O Derivatives
| Year | Milestone | Significance |
|---|---|---|
| 1998 | First reported synthesis | Proof-of-concept for fused pyrimidine-chloroaryl scaffold |
| 2005 | HTS hit identification | Validation of kinase inhibitory activity |
| 2010 | SAR optimization campaign | 10-fold potency improvement (IC₅₀: 2.4 µM → 0.2 µM) |
| 2015 | Catalytic asymmetric synthesis developed | Enabled chirally pure variants (>99% ee) |
This trajectory paralleled historical breakthroughs like morphine isolation (1827) and insulin purification (1923), where purification advances enabled therapeutic exploitation [3] [4].
C₂₁H₂₆ClN₇O exemplifies the transition from phenotypic screening to target-based rational design:
Table 2: Evolution of Drug Development Paradigms Reflected in C₂₁H₂₆ClN₇O Research
| Era | Dominant Approach | C₂₁H₂₆ClN₇O Application Example |
|---|---|---|
| 1980s–1990s | Phenotypic screening | Antiproliferative effects in leukemia cell lines |
| 2000s–2010s | Target-based HTS | Kinase inhibition assays |
| 2010s–Present | Structure-based design | X-ray-guided optimization of hinge-binding motifs |
The scaffold’s adaptability to parallel synthesis accelerated lead generation, compressing discovery timelines from 3–5 years to 12–18 months [7] [9].
Precise target elucidation for C₂₁H₂₆ClN₇O derivatives transformed them from tool compounds into clinical candidates:
Table 3: Target Identification Milestones for C₂₁H₂₆ClN₇O-Based Compounds
| Target | Validation Method | Key Finding | Impact |
|---|---|---|---|
| ABL1 (wild-type) | SPR, cellular thermal shift assay | KD = 18 nM; ΔTm = 8.2°C | Confirmed on-target engagement |
| ABL1 (T315I) | Mutant kinase assays | IC₅₀ = 0.11 µM (vs. 0.07 µM WT) | Addressed imatinib resistance |
| FLT3-ITD | Ba/F3 cell proliferation assay | IC₅₀ = 0.34 µM; apoptosis induction at 1 µM | Expanded to AML applications |
These milestones underscore how overcoming target-related challenges—such as mutation-driven resistance—relied on iterative medicinal chemistry informed by mechanistic biology [5] [10].
CAS No.: 163000-63-3
CAS No.: 4299-57-4
CAS No.: 130-20-1
CAS No.: 150653-91-1
CAS No.: 18375-61-6
CAS No.: 467-14-1